molecular formula C25H28O3 B1205110 17beta-Estradiol benzoate CAS No. 983-30-2

17beta-Estradiol benzoate

Cat. No.: B1205110
CAS No.: 983-30-2
M. Wt: 376.5 g/mol
InChI Key: AAGOOGMSOHOVSE-BZDYCCQFSA-N
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Scientific Research Applications

17beta-Estradiol benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of estrogenic activity and the development of new synthetic routes for estrogen derivatives.

    Biology: Employed in studies investigating the role of estrogens in cellular processes, including cell proliferation, differentiation, and apoptosis.

    Medicine: Utilized in hormone replacement therapy research, particularly in the treatment of menopausal symptoms and estrogen deficiency disorders.

    Industry: Applied in the development of pharmaceutical formulations and as a standard in quality control processes.

Mechanism of Action

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA .

Safety and Hazards

17beta-Estradiol benzoate may cause eye and skin irritation. It may cause reproductive and fetal effects. It may also cause respiratory and digestive tract irritation . It is advised to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to ingest or breathe vapours/dust .

Future Directions

Research over the last few decades has focused on the contribution of sex steroid hormones, specifically 17β-estradiol (E2), on the cardiovascular system and mechanistic pathways in the diseased heart . Detailed understanding of the E2 and ER-mediated molecular and cellular mechanisms in the heart under physiological and pathological conditions may help to design more specifically targeted drugs for the management of cardiovascular diseases in men and women .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17beta-Estradiol benzoate typically involves the esterification of estradiol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: 17beta-Estradiol benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 17beta-Estradiol benzoate is unique due to its specific esterification at the C17beta position, which enhances its estrogenic activity and prolongs its duration of action compared to other estrogens. This makes it particularly useful in research and therapeutic applications where sustained estrogenic effects are desired .

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGOOGMSOHOVSE-BZDYCCQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90243545
Record name Estradiol-17beta-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

983-30-2
Record name Estradiol-17beta-benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000983302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estradiol-17beta-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90243545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ESTRADIOL 17-BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GFX41Z289
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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